KN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

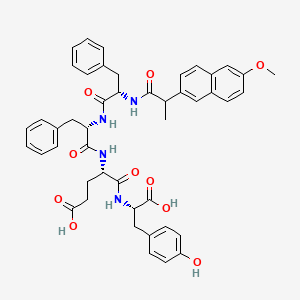

Molecular Formula |

C46H48N4O10 |

|---|---|

Molecular Weight |

816.9 g/mol |

IUPAC Name |

(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H48N4O10/c1-28(32-15-16-34-27-36(60-2)20-17-33(34)26-32)42(54)48-38(23-29-9-5-3-6-10-29)45(57)49-39(24-30-11-7-4-8-12-30)44(56)47-37(21-22-41(52)53)43(55)50-40(46(58)59)25-31-13-18-35(51)19-14-31/h3-20,26-28,37-40,51H,21-25H2,1-2H3,(H,47,56)(H,48,54)(H,49,57)(H,50,55)(H,52,53)(H,58,59)/t28?,37-,38-,39-,40-/m0/s1 |

InChI Key |

VLWLXIVHKURGJC-DUZXLPGPSA-N |

Isomeric SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Molecular Mechanisms of KN-17: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic peptide KN-17, a novel biomaterial with significant potential in antibacterial and anti-inflammatory applications. Designed for researchers, scientists, and professionals in drug development, this document details the peptide's origins, physicochemical properties, and its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Introduction: A Designed Peptide for Combating Peri-Implantitis

This compound is a synthetically designed, truncated cecropin B peptide. Its development was motivated by the need for effective treatments against peri-implantitis, an inflammatory condition triggered by bacterial biofilms forming on dental implants, which can lead to bone loss and implant failure.[1][2] this compound was engineered to exhibit both antibacterial and anti-inflammatory properties to address the multifaceted nature of this disease.

Physicochemical Properties and Synthesis

This compound is a 17-amino acid peptide with a net positive charge (+6) and a molecular weight of 2174.70 Da.[1] Its amphipathic nature, with alternating hydrophilic and hydrophobic residues, is a key feature of many antimicrobial peptides, enabling them to interact with and disrupt bacterial membranes.[1][3] The secondary structure of this compound, predicted to have a stable helical conformation, further contributes to its biological activity.[1]

Peptide Synthesis and Purification

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides of defined sequence.[1][4][5]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

-

Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).[6]

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF (e.g., 20%) to expose the free amine group.[6]

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). The activated amino acid is then added to the resin to form a peptide bond.[6]

-

Iteration: Steps 2 and 3 are repeated for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Characterization: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.[1] The final product is then characterized by mass spectrometry (MS) to confirm its molecular weight.[1]

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the bacterial cause and the host inflammatory response in peri-implantitis.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against oral pathogenic bacteria, including Streptococcus gordonii and Fusobacterium nucleatum.[1][2] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Bacterium | MIC (µg/mL) | MBC (µg/mL) |

| Streptococcus gordonii | 80 | 200 |

| Fusobacterium nucleatum | 90 | >200 |

| Table 1: Antibacterial activity of this compound against common oral pathogens associated with peri-implantitis.[1] |

Experimental Protocol: Determination of MIC and MBC

-

Bacterial Culture: The target bacterial strains are cultured in an appropriate growth medium to a specific optical density.

-

Serial Dilution: A two-fold serial dilution of the this compound peptide is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under conditions suitable for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that visibly inhibits bacterial growth.

-

MBC Determination: An aliquot from the wells showing no growth is plated on agar plates. The MBC is the lowest concentration that results in no bacterial colonies after incubation.

Anti-inflammatory Activity and Signaling Pathway

A key aspect of this compound's therapeutic potential lies in its ability to modulate the host's inflammatory response. It promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1][2] This is achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] this compound reduces the phosphorylation of IκBα and p65, key proteins in this pathway, thereby preventing the translocation of the p65 subunit to the nucleus where it would activate the transcription of pro-inflammatory genes.[1][2]

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.

-

Protein Extraction: Total cellular protein is extracted from the treated cells.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and p65.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Biocompatibility

In addition to its therapeutic effects, this compound has shown good biocompatibility with low toxicity to human bone marrow stromal cells (hBMSCs), which is a critical factor for its potential clinical application.[1]

Conclusion and Future Directions

This compound is a promising, rationally designed peptide with a dual-action mechanism that makes it a strong candidate for the prevention and treatment of peri-implantitis. Its ability to both eliminate pathogenic bacteria and modulate the host's inflammatory response addresses the core challenges of this condition. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound.

References

discovery and synthesis of KN-17 peptide

An In-depth Technical Guide to the Discovery and Synthesis of KN-17 Peptide

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of the this compound peptide. The content herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel antimicrobial and anti-inflammatory agent.

Discovery and Rationale

This compound is a synthetic, truncated antimicrobial peptide (AMP) derived from cecropin B.[1][2] Cecropins are a well-known family of AMPs with potent activity, but their length can present challenges for synthesis and therapeutic development. The design of this compound was based on truncating the cecropin B sequence while preserving its key amino acid characteristics to create a shorter, yet effective, peptide.[1][2] The primary goal was to develop an agent with both antibacterial and anti-inflammatory properties, specifically for applications like managing peri-implantitis, an infectious disease affecting dental implants.[2]

This compound is composed of 17 amino acids and possesses an amphiphilic character, with hydrophilic and hydrophobic residues arranged alternately.[2] This structure is crucial for its antimicrobial mechanism, which involves interaction with and disruption of bacterial cell membranes.[1]

Physicochemical Properties

The fundamental properties of this compound have been characterized, highlighting its potential as a therapeutic agent. It has good water solubility and a strong positive charge, which facilitates its interaction with negatively charged bacterial membranes.[2]

| Property | Value | Reference |

| Amino Acid Count | 17 | [2] |

| Molecular Weight | 2174.70 Da | [2] |

| Net Charge | +6 | [2] |

| Hydrophobic Residues | 35% | [2] |

| Predicted Structure | Helical | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a direct antimicrobial agent and a modulator of the host inflammatory response.

Antimicrobial Activity

This compound has demonstrated significant antibacterial and bactericidal activity against oral pathogens associated with peri-implantitis, namely Streptococcus gordonii and Fusobacterium nucleatum.[2] Its primary mode of action is the disruption of bacterial cell membrane integrity. Electron microscopy studies have shown that treatment with this compound leads to significant cell wall distortion, corrugation, and damage on the surface of these bacteria.[1]

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against key oral pathogens.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| S. gordonii | 80 | 200 | [2] |

| F. nucleatum | Not specified | Not specified | [2] |

Anti-inflammatory Activity

Beyond its direct antimicrobial effects, this compound modulates the host immune response by promoting a shift in macrophage polarization. It induces the transformation of pro-inflammatory M1 macrophages to the anti-inflammatory M2 phenotype.[1][2] This is achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]

The key steps in this pathway inhibited by this compound include:

-

Reduction of IκBα (inhibitor of kappa B alpha) phosphorylation.[2]

-

Reduction of p65 (a subunit of NF-κB) protein phosphorylation.[2]

-

Inhibition of nuclear translocation of the p65 subunit.[2]

By suppressing this critical pro-inflammatory pathway, this compound effectively downregulates the production of inflammatory factors.[2]

Signaling Pathway Diagram: this compound Inhibition of NF-κB

Caption: this compound inhibits the NF-κB pathway by preventing IκBα and p65 phosphorylation.

Experimental Protocols

The biological activities of this compound were characterized using a suite of standardized in vitro assays.

Peptide Synthesis

This compound was chemically synthesized by a commercial provider (Shanghai Deyi Biotechnology Co., Ltd.).[2] While the specific protocol is proprietary, peptides of this nature are typically produced using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry, followed by cleavage from the resin, purification via reverse-phase high-performance liquid chromatography (RP-HPLC), and verification by mass spectrometry.

Workflow: General Peptide Synthesis and Purification

Caption: Standard workflow for synthetic peptide production.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound was quantified using a broth microdilution method.[2]

-

Bacterial Culture: S. gordonii and F. nucleatum were cultured in Brain Heart Infusion (BHI) liquid medium to reach a logarithmic growth phase.[2]

-

Serial Dilution: this compound solutions were prepared in a 96-well plate with serial twofold dilutions (ranging from 10 to 2500 µg/mL).[2]

-

Inoculation: The diluted peptide solutions were mixed 1:1 with a bacterial suspension (1 × 10^6 CFU/mL).[2]

-

Incubation: Plates were incubated for 24 hours (S. gordonii) or 48 hours (F. nucleatum).[2]

-

Determination: The MIC was determined as the lowest concentration of this compound that visibly inhibited bacterial growth. The MBC was determined by plating samples from clear wells onto agar plates to identify the lowest concentration that killed the bacteria.[2]

Cytotoxicity Assay

The effect of this compound on mammalian cell viability was assessed using a CCK-8 (Cell Counting Kit-8) assay with human Bone Marrow Stromal Cells (hBMSCs).[1]

-

Cell Seeding: hBMSCs were seeded in 96-well plates and cultured.

-

Treatment: Various concentrations of this compound were added to the cell cultures.

-

Incubation: The cells were incubated with the peptide for 3 days.[1]

-

Assay: CCK-8 reagent was added to each well, and the plates were incubated to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.

-

Measurement: The absorbance was measured using a microplate reader to quantify cell viability relative to untreated controls.[1]

Scanning Electron Microscopy (SEM)

SEM was employed to visualize the morphological changes in bacteria after treatment with this compound.[2]

-

Incubation: Bacteria (1 × 10^6 CFU/mL) were co-cultured with this compound in a liquid medium for 24 hours.[2]

-

Fixation: The bacterial cells were pelleted by centrifugation and fixed with 2.5% glutaraldehyde.[2]

-

Dehydration: The fixed pellets were dehydrated using a graded ethanol series (30% to 100%).[2]

-

Preparation: The samples were lyophilized (freeze-dried), coated with gold, and observed under a scanning electron microscope.[2]

Conclusion and Future Directions

This compound is a promising peptide therapeutic with a dual-action mechanism that combines direct antimicrobial efficacy with potent anti-inflammatory properties. Its ability to disrupt bacterial biofilms and modulate macrophage polarization via the NF-κB pathway makes it a strong candidate for treating localized infections with a significant inflammatory component, such as peri-implantitis.[2] The peptide has demonstrated good biocompatibility with low toxicity to human cells in vitro.[2]

Future research should focus on in vivo animal models to validate the prophylactic and therapeutic efficacy of this compound in a complex biological environment.[2] Further studies may also explore optimizing the peptide sequence to enhance its stability, bioavailability, and therapeutic index.

References

Unveiling KN-17: A Technical Guide to a Promising Antimicrobial and Anti-inflammatory Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the peptide KN-17, a novel antimicrobial and anti-inflammatory agent. This compound, a truncated derivative of cecropin B, has demonstrated significant potential in combating bacterial infections and modulating inflammatory responses. This document outlines its core characteristics, including its amino acid sequence, structure, and mechanism of action, supported by detailed experimental protocols and quantitative data.

This compound Peptide: Sequence and Physicochemical Properties

This compound is a cationic peptide composed of 17 amino acids. It is derived from the N-terminal region of cecropin B, a naturally occurring antimicrobial peptide. The exact amino acid sequence of this compound is KWKVFKKIEKMGRNIRN . This sequence was determined based on it being a 17-amino acid truncated version of cecropin B.[1] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | KWKVFKKIEKMGRNIRN | Inferred from Cecropin B sequence[2][3] |

| Molecular Formula | C91H156N28O19 | Calculated |

| Molecular Weight | 2027.4 g/mol | Calculated |

| Net Charge at pH 7 | +7 | [4] |

| Isoelectric Point (pI) | 10.88 | Calculated |

| Hydrophobicity | 47% | [4] |

| Solubility | High in aqueous solutions | [1] |

Structural Characteristics of this compound

The secondary structure of this compound has been predicted to be predominantly α-helical, a common feature among many antimicrobial peptides that is crucial for their membrane-disrupting activity.[1] The predicted three-dimensional structure, as determined by AlphaFold, reveals a stable helical conformation. This amphipathic structure, with a distinct separation of hydrophobic and hydrophilic residues, facilitates its interaction with and disruption of bacterial cell membranes.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a potent antimicrobial and an effective anti-inflammatory agent.

Antimicrobial Activity

This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mode of action is the disruption of the bacterial cell membrane, leading to cell lysis and death. This is a common mechanism for cationic antimicrobial peptides, which are electrostatically attracted to the negatively charged bacterial membranes.

Anti-inflammatory Activity

This compound has been shown to modulate the inflammatory response by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, it reduces the phosphorylation of IκBα and the p65 subunit of NF-κB. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

Experimental Protocols

This section details the key experimental methodologies used to characterize the biological activities of this compound.

Peptide Synthesis and Purification

Synthesis: this compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Purification: The synthesized peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%.

Antimicrobial Activity Assays

This protocol is used to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

-

Bacterial Strains: Target Gram-positive and Gram-negative bacteria are grown to the mid-logarithmic phase.

-

Microdilution Method: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest peptide concentration with no visible bacterial growth.

-

MBC Determination: Aliquots from wells with no visible growth are plated on agar plates. The MBC is the lowest concentration that shows no colony formation after incubation.[1]

Anti-inflammatory Activity Assay: Western Blot Analysis of NF-κB Pathway

This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of IκBα and p65 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

-

Cell Culture and Treatment: RAW264.7 cells are cultured and pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Cells are lysed, and nuclear and cytoplasmic protein fractions are separated.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-p65, total p65, phospho-IκBα, and total IκBα.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6][7][8]

Signaling Pathways and Experimental Workflows

This compound Inhibition of the NF-κB Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the pro-inflammatory NF-κB signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. genscript.com [genscript.com]

- 3. Cecropin - Wikipedia [en.wikipedia.org]

- 4. Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Imatinib

Disclaimer: Information regarding a specific compound designated "KN-17" is not available in the public domain. To fulfill the detailed requirements of this request, this guide focuses on Imatinib (Gleevec®) , a well-characterized tyrosine kinase inhibitor with a wealth of publicly available data, as a representative example.

This document provides a comprehensive overview of the mechanism of action, signaling pathways, quantitative data, and relevant experimental protocols for Imatinib, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Imatinib is a small-molecule kinase inhibitor that has transformed the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] It functions as a potent and selective inhibitor of a small number of tyrosine kinases, including the BCR-ABL fusion protein, c-Kit, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][4] By binding to the ATP-binding site of these kinases, Imatinib stabilizes the inactive conformation, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that drive malignant cell proliferation and survival.[1][5][6] This targeted action leads to the induction of apoptosis (programmed cell death) in cancer cells dependent on these kinases.[5][7]

Core Mechanism of Action

Imatinib's primary mechanism is the competitive inhibition of the ATP-binding site of specific tyrosine kinases.[5][6] In more than 90% of patients with CML, a chromosomal translocation known as the Philadelphia chromosome results in the fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia (ABL) gene.[7] This creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[7]

The BCR-ABL oncoprotein is the key driver of CML pathogenesis.[7] It activates a multitude of downstream signaling pathways that lead to uncontrolled cell proliferation, resistance to apoptosis, and genomic instability.[1][6][8] Imatinib specifically binds to the kinase domain of BCR-ABL, occupying the pocket normally reserved for ATP.[5] This action prevents the enzyme from transferring a phosphate group to its substrates, effectively blocking the initiation of downstream signaling cascades.[5]

Similarly, in GIST, many tumors are driven by activating mutations in the c-Kit receptor tyrosine kinase.[7] Imatinib inhibits this mutated c-Kit in a manner analogous to its inhibition of BCR-ABL, interrupting the signals that lead to tumor growth.[7] The drug is also an effective inhibitor of PDGFR.[3]

Signaling Pathways Modulated by Imatinib

The inhibition of BCR-ABL and c-Kit by Imatinib leads to the downregulation of several critical intracellular signaling pathways:

-

Ras/MAPK Pathway: This pathway is central to cell proliferation. By blocking BCR-ABL, Imatinib prevents the activation of Ras and the subsequent MAP kinase cascade, leading to cell cycle arrest.[1][8]

-

PI3K/AKT/mTOR Pathway: This is a crucial pro-survival pathway. Its inhibition by Imatinib reduces the anti-apoptotic signals, making cancer cells more susceptible to programmed cell death.[1][6][9] The pathway's suppression also induces autophagy.[6]

-

JAK/STAT Pathway: BCR-ABL can also activate the JAK/STAT pathway, which contributes to cell survival and proliferation. Imatinib treatment can lead to the deactivation of STAT5, a key component of this pathway.[6][9]

Below is a diagram illustrating the primary signaling cascade inhibited by Imatinib.

Quantitative Data

The efficacy and potency of Imatinib have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Potency of Imatinib

This table summarizes the half-maximal inhibitory concentration (IC50) values of Imatinib against various target kinases and cell lines.

| Target/Cell Line | Endpoint | IC50 Value | Reference |

| v-Abl Tyrosine Kinase | Enzymatic Inhibition | 25-100 nM | [10] |

| BCR-Abl (e.g., K562 cells) | Cellular Proliferation | ~250 nM | [10] |

| c-Kit (e.g., GIST-T1 cells) | Cellular Proliferation | ~100 nM | [10] |

| Wild-Type ABL Kinase | Kinase Inhibition | Normalized to 1 | [11] |

| T315I Mutant ABL Kinase | Kinase Inhibition | >60-fold increase vs WT | [11] |

Table 2: Pharmacokinetic Parameters of Imatinib

This table outlines key pharmacokinetic properties of Imatinib in human subjects.

| Parameter | Value | Reference |

| Bioavailability | 98% (oral) | [3] |

| Time to Peak Plasma Conc. | 1.5 - 6 hours | [12] |

| Half-life | Imatinib: ~18 hours; Active Metabolite: ~40 hours | [3] |

| Metabolism | Primarily via CYP3A4 in the liver | [1][3] |

| Elimination | ~81% within 7 days (68% feces, 13% urine) | [1] |

| Cmin for GIST Efficacy | >1,100 ng/mL | [12] |

Table 3: Clinical Efficacy of Imatinib in Newly Diagnosed CML (IRIS Trial)

Data from the landmark International Randomized Study of Interferon and STI571 (IRIS) trial.

| Outcome | Imatinib Arm | Interferon + Cytarabine Arm | Reference |

| Complete Cytogenetic Response (at 18 months) | 76% | 15% | [5][13] |

| Estimated Overall Survival (at 10.9 years) | 83.3% | N/A (crossover allowed) | [13][14] |

| Freedom from Progression to Advanced Disease (at 10 years) | 92.1% | N/A | [15] |

| Event-Free Survival (at 10 years) | 79.6% | 56.6% | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., K562 for CML) are seeded into a 96-well plate at a density of approximately 5,000 cells per well.[10] The cells are then allowed to attach and grow for 24 hours under standard culture conditions (37°C, 5% CO2).[10]

-

Drug Treatment: A serial dilution of Imatinib is prepared in the culture medium. The existing medium is aspirated from the wells, and 100 µL of medium containing different concentrations of Imatinib (or a vehicle control) is added.[10][16] The plate is incubated for a specified period, typically 24 to 72 hours.[10][16][17]

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[16][18] The plate is incubated for an additional 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization and Measurement: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[18] The plate is agitated on a shaker for 10 minutes.[18]

-

Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[10][18] Absorbance values are normalized to the vehicle control to calculate the percentage of cell viability. The IC50 value is determined by fitting the data to a dose-response curve.[10]

The following diagram illustrates the workflow for this protocol.

Mechanisms of Resistance

Despite the remarkable success of Imatinib, resistance can emerge, particularly in patients with advanced disease.[19] Understanding these mechanisms is critical for developing next-generation therapies.

-

BCR-ABL Kinase Domain Mutations: This is the most common mechanism of acquired resistance.[19][20] Point mutations within the ABL kinase domain can interfere with Imatinib binding or stabilize the active conformation of the enzyme, rendering the drug ineffective.[19][21] Over 20 different resistance-conferring mutations have been identified.[19]

-

BCR-ABL Gene Amplification: Overexpression of the BCR-ABL protein, resulting from the amplification of the fusion gene, can overwhelm the inhibitory capacity of standard Imatinib doses.[20][21]

-

Activation of Alternative Signaling Pathways: Cancer cells can develop bypass mechanisms by upregulating other signaling pathways, such as those driven by the Src family of kinases (e.g., LYN, HCK), to maintain their pro-survival and proliferative signals independently of BCR-ABL.[22]

-

Drug Efflux and Influx: Changes in the expression of drug transporter proteins, such as the multidrug resistance protein 1 (MDR1 or P-glycoprotein), can increase the efflux of Imatinib from the cell, reducing its intracellular concentration.[22]

A logical diagram of these resistance mechanisms is presented below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The safety profile of imatinib in CML and GIST: long-term considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imatinib - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Imatinib Mesylate: Past Successes and Future Challenges in the Treatment of Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. ajmc.com [ajmc.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. researchgate.net [researchgate.net]

Keratin 17 and the NF-κB Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keratin 17 (KRT17) is a type I intermediate filament protein traditionally known for its structural role in epithelial cells. However, emerging evidence has revealed its multifaceted involvement in various cellular processes, including cell proliferation, apoptosis, and tumorigenesis.[1] Concurrently, the Nuclear Factor-kappa B (NF-κB) signaling pathway remains a cornerstone of research in inflammation, immunity, and cancer biology, orchestrating the expression of a vast array of genes critical for cellular responses to stress and pathogens. This technical guide delves into the intricate relationship between KRT17 and the NF-κB signaling pathway, exploring the molecular interactions, regulatory mechanisms, and the methodologies employed to investigate this crosstalk. Recent studies have highlighted a significant, albeit complex, interplay where KRT17 can modulate NF-κB activity, and in turn, be influenced by inflammatory signals that activate this pathway. Understanding this nexus is paramount for developing novel therapeutic strategies targeting diseases where both KRT17 and aberrant NF-κB signaling are implicated.

The NF-κB Signaling Pathway: A Brief Overview

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homo- and heterodimers that are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins. The activation of the NF-κB pathway is broadly categorized into canonical and non-canonical pathways.

The canonical pathway is typically triggered by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). This leads to the activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The activated IKK complex phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the associated NF-κB dimer (most commonly p50/p65), allowing its translocation to the nucleus where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby activating their transcription.

The non-canonical pathway is activated by a subset of TNF receptor superfamily members and is dependent on NF-κB-inducing kinase (NIK) and IKKα homodimers. This pathway leads to the processing of the p100 precursor protein to its p52 subunit, which then dimerizes with RelB and translocates to the nucleus to regulate the expression of genes primarily involved in lymphoid organogenesis and B-cell maturation.

Molecular Interaction and Regulation between KRT17 and the NF-κB Pathway

Emerging research has illuminated a direct and indirect interplay between KRT17 and the NF-κB signaling cascade. A key finding is the localization of a pool of KRT17 within the nucleus, where it can directly influence transcriptional processes.

Studies have demonstrated that nuclear KRT17 can colocalize with the p65 subunit of NF-κB.[2][3] Furthermore, both KRT17 and the autoimmune regulator (Aire) protein have been found to physically associate with NF-κB consensus binding sites on the promoters of genes linked to inflammation.[2][3][4] This suggests a role for KRT17 as a potential co-regulator of NF-κB-mediated gene expression. The interaction between KRT17 and p65 is thought to be a potential molecular bridge that facilitates the expression of pro-inflammatory genes, thereby promoting tumor growth.[5]

The regulatory relationship appears to be bidirectional. In some contexts, the absence of KRT17 has been shown to enhance TNFα signaling, as indicated by increased NF-κB activity.[5][6] Conversely, other evidence suggests that KRT17 binds to NF-κB to actively induce the expression of inflammatory genes.[7] This apparent discrepancy may be context-dependent, varying with cell type, the specific stimulus, and the cellular microenvironment. For instance, in a mouse model of papillomavirus-induced skin tumors, KRT17 expression was linked to the inhibition of certain chemokines, leading to reduced infiltration of CD8+ T cells and thereby impacting the tumor immune microenvironment.[5]

// Invisible edges for layout IKK -> KRT17_cyto [style=invis]; }

Figure 1: A simplified diagram illustrating the interaction between KRT17 and the canonical NF-κB signaling pathway.Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the interplay between KRT17 and cellular processes related to NF-κB signaling.

Table 1: KRT17 and Chemoresistance

| Cell Line/Model | Chemotherapeutic Agent | Effect of KRT17 Expression | Quantitative Finding | Reference |

| Pancreatic Ductal Adenocarcinoma (in vitro and in vivo) | Gemcitabine and 5-fluorouracil | Drives resistance | > 2-fold increase in resistance | [5] |

Table 2: KRT17 and NF-κB Target Gene Expression

| Cell/Tissue Model | Condition | Effect of KRT17 Deficiency | Quantitative Finding | Reference |

| Gli2tg keratinocytes in TPA-treated cultures | TPA treatment | Altered expression of NF-κB target genes | Modest but consistent reduction | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used to elucidate the relationship between KRT17 and the NF-κB signaling pathway.

Co-Immunoprecipitation (Co-IP) for KRT17 and p65

This protocol is designed to determine if KRT17 and the p65 subunit of NF-κB physically interact within the cell.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibodies: Rabbit anti-KRT17, Mouse anti-p65, Rabbit IgG, Mouse IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE reagents and Western blot apparatus

Procedure:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads using a magnetic stand. To the pre-cleared lysate, add 2-5 µg of Rabbit anti-KRT17 antibody or Rabbit IgG (as a negative control). Incubate overnight at 4°C on a rotator.

-

Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

-

Washing: Collect the beads using a magnetic stand and wash three times with 1 mL of cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. Neutralize the eluate with neutralization buffer.

-

Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using Mouse anti-p65 antibody to detect the co-immunoprecipitated p65.

Figure 2: Workflow for Co-Immunoprecipitation of KRT17 and p65.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate whether KRT17 is associated with specific DNA regions, such as the promoters of NF-κB target genes.

Materials:

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell lysis buffer, Nuclear lysis buffer

-

Sonicator

-

ChIP dilution buffer

-

Antibodies: Anti-KRT17, Normal IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M)

-

RNase A, Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Dilute the sheared chromatin with ChIP dilution buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin with anti-KRT17 antibody or IgG overnight at 4°C.

-

Immune Complex Capture and Washing: Add Protein A/G beads to capture the immune complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C for 4-6 hours.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

qPCR Analysis: Quantify the amount of immunoprecipitated DNA from target gene promoters using qPCR.

Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of KRT17 expression on the transcriptional activity of NF-κB.

Materials:

-

Cell line (e.g., HEK293T)

-

Expression plasmid for KRT17 (or siRNA for KRT17 knockdown)

-

NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase plasmid, and either the KRT17 expression plasmid or a control vector (or siRNA against KRT17 or a control siRNA).

-

Stimulation: 24 hours post-transfection, stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity between cells with altered KRT17 expression and control cells.

Conclusion

The interaction between Keratin 17 and the NF-κB signaling pathway represents a burgeoning area of research with significant implications for understanding and treating a range of diseases, particularly cancer and inflammatory disorders. The evidence points towards a model where KRT17, especially its nuclear fraction, can act as a modulator of NF-κB-dependent gene expression. However, the precise mechanisms and the context-dependent nature of this regulation are still being unraveled. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this intricate relationship. Future studies focusing on quantitative analyses of the KRT17-NF-κB interaction and the identification of additional molecular players will be crucial for a comprehensive understanding of this signaling nexus and for the development of targeted therapeutics.

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Keratin 17 regulates nuclear morphology and chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. takara.co.kr [takara.co.kr]

- 5. Dissecting the Oncogenic Roles of Keratin 17 in the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.emory.edu [med.emory.edu]

- 7. bowdish.ca [bowdish.ca]

- 8. Keratin 17 promotes epithelial proliferation and tumor growth by polarizing the immune response in skin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Interleukin-17 in Macrophage Polarization: An In-depth Technical Guide

Disclaimer: This technical guide addresses the role of Interleukin-17 (IL-17) in macrophage polarization. Initial searches for "KN-17" did not yield relevant results in this context, suggesting a possible typographical error. The following information is based on the extensive research available for IL-17.

Macrophages, highly plastic cells of the innate immune system, can differentiate into functionally distinct phenotypes in response to microenvironmental signals. The two major polarization states are the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. Interleukin-17 (IL-17), a key cytokine in various inflammatory and autoimmune diseases, has been shown to play a complex and sometimes contradictory role in modulating macrophage polarization. This guide provides a comprehensive overview of the current understanding of IL-17's influence on macrophage phenotype, the underlying signaling pathways, and the experimental methodologies used to investigate these processes.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of IL-17 on macrophage polarization.

Table 1: Effect of IL-17 on M1 Macrophage Polarization Markers

| Cell Type | Treatment | Marker | Result | Reference |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | IL-17 + IFN-γ | TNF-α secretion | Increased (P<0.05) | [1] |

| Human THP-1 Macrophages | IL-17 + IFN-γ | IL-12 secretion | Increased (P<0.05) | [1] |

| Murine BMDMs | IL-17 + IFN-γ | STAT-1 phosphorylation | Augmented | [1] |

| RAW264.7 Macrophages | IL-17A (100 ng/mL) | TNF-α mRNA | Increased (time- and dose-dependent) | [2] |

| RAW264.7 Macrophages | IL-17A (100 ng/mL) | IL-1β mRNA | Increased (time- and dose-dependent) | [2] |

| RAW264.7 Macrophages | IL-17A (100 ng/mL) | IL-6 mRNA | Increased (time- and dose-dependent) | [2] |

Table 2: Effect of IL-17 on M2 Macrophage Polarization Markers

| Cell Type | Treatment | Marker | Result | Reference |

| Murine BMDMs | IL-17 + IL-4 | Arginase-1 expression | Decreased | [1] |

| Murine BMDMs | IL-17 + IL-4 | IL-10 secretion | Reduced | [1] |

| Human THP-1 Macrophages | IL-17 + IL-4 | IL-10 secretion | Reduced | [1] |

| Murine BMDMs | IL-17 + IL-4 | STAT-6 phosphorylation | Suppressed | [1] |

| Human THP-1 Macrophages | IL-17 (10, 50, 100 ng/mL) | CD206 expression | Increased (dose-dependent) | [3][4] |

| Human THP-1 Macrophages | IL-17 | CD163 expression | Increased | [3][4] |

| Mouse Peritoneal Macrophages | IL-17 | Arginase I mRNA | Increased | [3] |

| Mouse Peritoneal Macrophages | IL-17 | Ym1 mRNA | Increased | [3] |

| Mouse Peritoneal Macrophages | IL-17 | Fizz1 mRNA | Increased | [3] |

Signaling Pathways

IL-17 influences macrophage polarization through the activation of several key signaling pathways. The specific pathway and downstream effect can be context-dependent, potentially explaining the divergent reports of IL-17 promoting both M1 and M2 phenotypes.

One line of research indicates that IL-17 promotes M1 polarization and inhibits M2 polarization by modulating the STAT signaling pathway.[1] Specifically, IL-17 has been shown to enhance IFN-γ-induced STAT1 phosphorylation, a key transcription factor for M1 polarization, while simultaneously suppressing IL-4-induced STAT6 phosphorylation, which is crucial for M2 polarization.[1]

Conversely, other studies have demonstrated that IL-17 can induce an M2-like phenotype in macrophages through the activation of the NF-κB signaling pathway.[3][4] In this context, IL-17 treatment leads to the phosphorylation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB, resulting in the increased expression of M2 markers like CD206, Arginase I, Ym1, and Fizz1.[3][4]

Experimental Protocols

The following section details common methodologies for investigating the role of IL-17 in macrophage polarization.

1. Macrophage Isolation and Culture

-

Murine Bone Marrow-Derived Macrophages (BMDMs):

-

Harvest bone marrow from the femurs and tibias of mice.

-

Lyse red blood cells using an ACK lysis buffer.

-

Culture the remaining cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

-

Change the medium every 2-3 days.

-

-

Human THP-1 Monocyte to Macrophage Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induce differentiation into macrophages by treating the cells with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

After PMA treatment, wash the cells and culture them in fresh, PMA-free medium for at least 24 hours before further experiments.

-

2. In Vitro Macrophage Polarization

-

M1 Polarization: Culture differentiated macrophages in the presence of 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL IFN-γ for 24-48 hours.

-

M2 Polarization: Culture differentiated macrophages with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 24-48 hours.

-

IL-17 Treatment: To study the effect of IL-17, pre-treat macrophages with recombinant IL-17 (typically 10-100 ng/mL) for a specified period (e.g., 24 hours) before or during the addition of polarizing cytokines.

3. Analysis of Macrophage Polarization

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from polarized macrophages using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for M1 markers (e.g., Nos2, Tnf, Il12) and M2 markers (e.g., Arg1, Mrc1 (CD206), Retnla (Fizz1)).

-

Normalize gene expression to a housekeeping gene (e.g., Gapdh, Actb).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect supernatants from cultured macrophages.

-

Measure the concentration of secreted cytokines using commercially available ELISA kits for M1 cytokines (e.g., TNF-α, IL-12, IL-6) and M2 cytokines (e.g., IL-10).

-

-

Flow Cytometry:

-

Harvest macrophages and wash with FACS buffer.

-

Incubate with fluorescently labeled antibodies against cell surface markers for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163).

-

Analyze the stained cells using a flow cytometer.

-

-

Western Blot:

-

Lyse macrophages and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., STAT1, STAT6, IκBα, p65).

-

Incubate with a secondary antibody and detect the signal using chemiluminescence.

-

Conclusion

The role of IL-17 in macrophage polarization is multifaceted and appears to be heavily influenced by the specific cellular and cytokine microenvironment. While some studies provide strong evidence for its role in promoting a pro-inflammatory M1 phenotype and suppressing M2 polarization, particularly in the context of autoimmune and inflammatory diseases, other research, especially in the context of cancer, suggests that IL-17 can drive an M2-like, pro-tumoral phenotype.[1][3][4] These divergent findings highlight the need for further research to delineate the precise molecular switches that determine the outcome of IL-17 signaling in macrophages. For drug development professionals, understanding this context-dependent activity is crucial for designing targeted therapies that can either block or leverage the effects of IL-17 to modulate macrophage function in various diseases.

References

- 1. IL-17-mediated M1/M2 Macrophage Alteration Contributes to Pathogenesis of Bisphosphonate-related Osteonecrosis of the Jaws - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. IL-17 induces macrophages to M2-like phenotype via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

KN-17: A Truncated Cecropin B Peptide with Potent Antibacterial and Anti-inflammatory Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

KN-17 is a novel, 17-amino acid cationic peptide derived from the truncation of cecropin B, a naturally occurring antimicrobial peptide (AMP).[1] This synthetic peptide has demonstrated significant efficacy against bacterial strains associated with peri-implantitis, a major cause of dental implant failure.[1] Beyond its direct antimicrobial action, this compound exhibits promising anti-inflammatory properties by modulating macrophage polarization and inhibiting the NF-κB signaling pathway.[1] With its dual functionality and favorable biocompatibility profile, this compound presents a compelling candidate for further investigation and development as a therapeutic agent for localized bacterial infections and inflammatory conditions. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activities, and underlying mechanisms of action, along with detailed experimental protocols for its study.

Introduction to this compound

Antimicrobial peptides are a crucial component of the innate immune system in a wide range of organisms. Their unique membrane-disrupting mechanism of action and broad-spectrum activity have made them a focus of research for new anti-infective therapies, particularly in the face of rising antibiotic resistance. Cecropin B, a 35-amino acid peptide, is a well-characterized AMP with potent activity against both Gram-positive and Gram-negative bacteria.[1] The rationale for developing truncated versions of AMPs like cecropin B stems from evidence that shorter peptide fragments can exhibit enhanced antimicrobial efficacy and potentially improved pharmacokinetic properties.[2] this compound was designed based on the structure of cecropin B, with the aim of retaining its beneficial characteristics while optimizing its therapeutic potential.[1]

Physicochemical Properties

This compound is a cationic peptide with a net positive charge of +6, contributing to its interaction with negatively charged bacterial membranes.[1] Its amphipathic nature, with both hydrophilic and hydrophobic residues, is crucial for its membrane-disrupting activity.[1] The detailed physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Amino Acid Count | 17 | [1] |

| Molecular Weight | 2174.70 Da | [1] |

| Net Charge | +6 | [1] |

| Hydrophobicity | 35% of residues are hydrophobic | [1] |

| Water Solubility | Good | [1] |

Table 1: Physicochemical Properties of this compound.

Amino Acid Sequence

The exact amino acid sequence of this compound has not been disclosed in the primary literature. However, it is described as a truncated form of cecropin B that retains its essential amino acid characteristics.[1] The full amino acid sequence of Cecropin B is: KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH2.[3]

Biological Activity of this compound

Antimicrobial and Antibiofilm Activity

This compound has demonstrated significant antibacterial and bactericidal activity against oral pathogenic bacteria implicated in peri-implantitis.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as detailed in Table 2. Furthermore, this compound has been shown to effectively inhibit the formation of biofilms by these bacteria.[1]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |

| Streptococcus gordonii | 80 µg/mL | 200 µg/mL | [1] |

| Fusobacterium nucleatum | Not specified in abstract | Not specified in abstract | [1] |

Table 2: Antimicrobial Activity of this compound.

Cytotoxicity and Biocompatibility

A critical aspect of any potential therapeutic is its safety profile. This compound has been shown to possess low toxicity towards human Bone Marrow Stromal Cells (hBMSCs).[1] At a concentration of 256 µg/mL, this compound was not cytotoxic, and interestingly, at 64 µg/mL, it was found to promote cell proliferation, suggesting good biocompatibility within a specific concentration range.[1]

| Cell Line | Concentration | Effect | Reference |

| hBMSCs | 256 µg/mL | Not cytotoxic | [1] |

| hBMSCs | 64 µg/mL | Promoted cell proliferation | [1] |

Table 3: Cytotoxicity Profile of this compound.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating macrophage behavior. It promotes the polarization of RAW264.7 macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1] This is achieved by downregulating pro-inflammatory factors and upregulating anti-inflammatory factors.[1]

Mechanism of Action

Antimicrobial Mechanism

While not explicitly detailed for this compound, cecropins generally exert their antimicrobial effects by permeabilizing bacterial cell membranes. Their cationic nature facilitates binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial interaction, the peptide inserts into the membrane, leading to the formation of pores or channels that disrupt the membrane integrity, causing leakage of cellular contents and ultimately cell death.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the canonical NF-κB signaling pathway.[1] this compound achieves this by reducing the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This inhibition of phosphorylation prevents the degradation of IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound.

Peptide Synthesis and Purification

-

Synthesis: this compound is synthesized using standard solid-phase peptide synthesis (SPPS) methodology.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The molecular weight of the purified peptide is confirmed by mass spectrometry (MS). The purity of the final product should be >95% as determined by HPLC.

-

Preparation: The lyophilized peptide powder is dissolved in sterile phosphate-buffered saline (PBS) to create a stock solution, which is then used to prepare various dilutions for experiments.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial Preparation: Culture the target bacterial strains (e.g., S. gordonii, F. nucleatum) in appropriate liquid medium (e.g., Brain Heart Infusion broth) to reach the exponential growth phase.

-

Inoculum Standardization: Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.

-

Peptide Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the peptide dilutions.

-

Controls: Include a positive control (broth with bacteria, no peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24-48 hours, depending on the bacterial strain.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay (CCK-8)

-

Cell Seeding: Seed hBMSCs or RAW264.7 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis for NF-κB Pathway Proteins

-

Cell Treatment: Seed RAW264.7 cells and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental and logical Workflows

The development and evaluation of this compound follow a logical progression from peptide design to functional characterization.

Future Directions

The promising in vitro data for this compound warrant further investigation to fully elucidate its therapeutic potential. Key future directions include:

-

Broad-spectrum antimicrobial activity: Evaluating the efficacy of this compound against a wider range of clinically relevant pathogens.

-

In vivo studies: Assessing the safety and efficacy of this compound in animal models of infection and inflammation.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the stability, distribution, and in vivo activity of this compound.

-

Structural studies: Elucidating the three-dimensional structure of this compound to better understand its structure-activity relationship.

-

Formulation development: Developing stable and effective delivery systems for topical or localized administration of this compound.

Conclusion

This compound, a truncated cecropin B peptide, emerges as a promising multifunctional therapeutic candidate with both direct antimicrobial and host-modulating anti-inflammatory properties. Its efficacy against key oral pathogens, coupled with a favorable biocompatibility profile, highlights its potential for applications in dentistry, particularly in the prevention and treatment of peri-implantitis. The detailed molecular mechanism involving the inhibition of the NF-κB pathway provides a solid foundation for its further development. The experimental protocols and workflows outlined in this technical guide serve as a valuable resource for researchers aiming to build upon the current understanding of this compound and explore its full therapeutic potential.

References

Foundational Research on Antimicrobial Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) represent a diverse and promising class of molecules in the face of rising antimicrobial resistance. As naturally occurring components of the innate immune system across all domains of life, AMPs offer a unique and often multifaceted approach to combating a broad spectrum of pathogens, including bacteria, fungi, and viruses.[1][2][3][4][5] Their mechanisms of action, which frequently involve direct interaction with and disruption of microbial membranes, are distinct from those of conventional antibiotics, making them attractive candidates for the development of novel therapeutics.[2][6][7] This technical guide provides an in-depth overview of the foundational research on AMPs, focusing on their quantitative data, key experimental protocols, and the signaling pathways they influence.

Core Principles of Antimicrobial Peptides

The antimicrobial activity of AMPs is intrinsically linked to their physicochemical properties. Key characteristics include:

-

Cationic Nature: Most AMPs possess a net positive charge, facilitating their initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[6][8]

-

Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic amino acid residues is crucial for their function. This amphipathic structure allows them to insert into and disrupt the lipid bilayer of microbial membranes.[9]

-

Secondary Structure: Upon interacting with membranes, many AMPs adopt distinct secondary structures, such as α-helices or β-sheets, which are often essential for their disruptive activity.[10]

Quantitative Data on Antimicrobial Peptide Activity

The efficacy and safety of AMPs are quantified through various in vitro assays. The following tables summarize key quantitative data for a selection of well-characterized AMPs.

Table 1: Minimum Inhibitory Concentrations (MIC) of Common Antimicrobial Peptides

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Melittin | E. coli | 2 - 16 | [11] |

| S. aureus | 4 - 16 | [11] | |

| LL-37 | E. coli | 2 - 32 | [11] |

| S. aureus | 4 - 64 | [11] | |

| Magainin 2 | E. coli | 8 - 64 | [3] |

| S. aureus | >128 | [3] | |

| Pexiganan | E. coli | 4 - 16 | |

| S. aureus | 4 - 16 | ||

| Indolicidin | E. coli | 16 - 64 | [5] |

| S. aureus | 8 - 32 | [5] |

Table 2: Hemolytic and Cytotoxic Activity of Common Antimicrobial Peptides

Hemolytic activity (HC50) is the concentration of a peptide that causes 50% lysis of red blood cells, serving as an indicator of toxicity to mammalian cells. Cytotoxicity (CC50) is the concentration that causes 50% viability reduction in a specific mammalian cell line. A higher therapeutic index (HC50/MIC or CC50/MIC) indicates greater selectivity for microbial cells over host cells.

| Peptide | Hemolytic Activity (HC50, µg/mL) | Cytotoxicity (CC50, µg/mL) vs. HEK293 cells | Therapeutic Index (vs. E. coli) | Reference |

| Melittin | 2 - 10 | ~5 | Low | [7][12] |

| LL-37 | >150 | >100 | High | [7] |

| Magainin 2 | >100 | >100 | Moderate | [13] |

| Pexiganan | >250 | >100 | High | |

| Indolicidin | 50 - 100 | ~75 | Moderate | [7] |

Key Experimental Protocols

Standardized protocols are essential for the accurate evaluation and comparison of AMPs.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial culture in logarithmic growth phase

-

AMP stock solution

-

Sterile diluents (e.g., 0.01% acetic acid, 0.2% bovine serum albumin)[14][17]

-

Incubator

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the AMP in a 96-well plate using MHB. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Include a positive control (bacteria without AMP) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[14]

-

Determine the MIC by visual inspection for the lowest concentration of AMP that shows no turbidity or by measuring the optical density at 600 nm.[18]

Membrane Permeabilization Assay using SYTOX Green

This assay assesses the ability of an AMP to permeabilize the bacterial cell membrane, allowing the influx of the fluorescent dye SYTOX Green, which binds to nucleic acids and fluoresces.

Materials:

-

Bacterial culture in mid-logarithmic phase

-

SYTOX Green nucleic acid stain[19]

-

AMP solution

-

Buffer (e.g., PBS or HEPES)

-

Black 96-well microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Wash and resuspend the bacterial cells in the appropriate buffer to a desired optical density.

-

Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.[18]

-

Dispense the bacterial-dye suspension into the wells of the black microplate.

-

Add the AMP solution at various concentrations to the wells.

-

Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) kinetically over a period of time (e.g., 60 minutes).[19]

-

Use a positive control of cells treated with a membrane-disrupting agent like 70% isopropanol or Triton X-100 to determine maximum permeabilization (100%).[18][19] Untreated cells serve as the negative control (0%).

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

AMP solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[19][20]

-

96-well tissue culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Remove the medium and add fresh medium containing serial dilutions of the AMP.

-

Incubate the plate for 24-48 hours.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[20]

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[19][21]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[21]

-

Measure the absorbance at 570 nm.[19]

-

Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.

Signaling Pathways and Logical Relationships

AMPs not only exert direct antimicrobial effects but can also modulate the host immune response.[2][22] One of the key mechanisms is through the interaction with Toll-like receptors (TLRs).

Immunomodulatory Signaling via TLR4

The following diagram illustrates the modulation of the TLR4 signaling pathway by AMPs in the presence of bacterial lipopolysaccharide (LPS).

References

- 1. Modulation of Toll-like receptor signaling by antimicrobial peptides: Invited submission to Seminars in Cell and Developmental Biology (GRC on AMPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of toll-like receptor signaling by antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]

- 6. Frontiers | Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of antimicrobial peptide gene expression by nutrients and by-products of microbial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Contribution of Antimicrobial Peptides to Immune Cell Function: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Peptides: Virulence and Resistance Modulation in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High content analysis to determine cytotoxicity of the antimicrobial peptide, melittin and selected structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A critical comparison of the hemolytic and fungicidal activities of cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 15. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]

- 17. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydrophobic moment drives penetration of bacterial membranes by transmembrane peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]